molecular formula C13H20O B7810563 delta-Damascone CAS No. 41436-42-4

delta-Damascone

Cat. No. B7810563
Key on ui cas rn: 41436-42-4
M. Wt: 192.30 g/mol
InChI Key: XEJGJTYRUWUFFD-FNORWQNLSA-N
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Patent
US07091151B2

Procedure details

In a 250 ml flask were added 30 g (0.18 mole) of 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone (94% purity), 12.0 g of butyl acetate, an aliquot according to Table 1 of the catalytic solution as prepared above and a quantity of co-ingredient according to Table 1. The resulting mixture was stirred at 100° C. To said mixture, 4.0 g (0.09 mole) of acetaldehyde, diluted in 10 g of butyl acetate were introduced under the surface of the liquid, over 3 hours. After the completion of the introduction the reaction was cooled to 35° C. To the cooled reaction medium were added 10 g of acetic acid and then 40 ml of water. After stirring a few minutes, the water phase was removed and the organic phase was neutralized by washing it with 25 g of 20% aqueous potassium carbonate.
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[CH2:10][CH:11]=O.[CH:13](=O)[CH3:14].C(O)(=[O:18])C.O>C(OCCCC)(=O)C>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[C:10](=[O:18])[CH:11]=[CH:13][CH3:14]

Inputs

Step One
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Smiles
CC1C(C(CC=C1)(C)C)CC=O
Name
Quantity
12 g
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared above and a quantity
ADDITION
Type
ADDITION
Details
were introduced under the surface of the liquid, over 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the completion of the introduction the reaction was cooled to 35° C
CUSTOM
Type
CUSTOM
Details
To the cooled reaction medium
STIRRING
Type
STIRRING
Details
After stirring a few minutes
CUSTOM
Type
CUSTOM
Details
the water phase was removed
WASH
Type
WASH
Details
by washing it with 25 g of 20% aqueous potassium carbonate

Outcomes

Product
Name
Type
Smiles
CC1C(C(CC=C1)(C)C)C(C=CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091151B2

Procedure details

In a 250 ml flask were added 30 g (0.18 mole) of 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone (94% purity), 12.0 g of butyl acetate, an aliquot according to Table 1 of the catalytic solution as prepared above and a quantity of co-ingredient according to Table 1. The resulting mixture was stirred at 100° C. To said mixture, 4.0 g (0.09 mole) of acetaldehyde, diluted in 10 g of butyl acetate were introduced under the surface of the liquid, over 3 hours. After the completion of the introduction the reaction was cooled to 35° C. To the cooled reaction medium were added 10 g of acetic acid and then 40 ml of water. After stirring a few minutes, the water phase was removed and the organic phase was neutralized by washing it with 25 g of 20% aqueous potassium carbonate.
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[CH2:10][CH:11]=O.[CH:13](=O)[CH3:14].C(O)(=[O:18])C.O>C(OCCCC)(=O)C>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[C:10](=[O:18])[CH:11]=[CH:13][CH3:14]

Inputs

Step One
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Smiles
CC1C(C(CC=C1)(C)C)CC=O
Name
Quantity
12 g
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared above and a quantity
ADDITION
Type
ADDITION
Details
were introduced under the surface of the liquid, over 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the completion of the introduction the reaction was cooled to 35° C
CUSTOM
Type
CUSTOM
Details
To the cooled reaction medium
STIRRING
Type
STIRRING
Details
After stirring a few minutes
CUSTOM
Type
CUSTOM
Details
the water phase was removed
WASH
Type
WASH
Details
by washing it with 25 g of 20% aqueous potassium carbonate

Outcomes

Product
Name
Type
Smiles
CC1C(C(CC=C1)(C)C)C(C=CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091151B2

Procedure details

In a 250 ml flask were added 30 g (0.18 mole) of 1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone (94% purity), 12.0 g of butyl acetate, an aliquot according to Table 1 of the catalytic solution as prepared above and a quantity of co-ingredient according to Table 1. The resulting mixture was stirred at 100° C. To said mixture, 4.0 g (0.09 mole) of acetaldehyde, diluted in 10 g of butyl acetate were introduced under the surface of the liquid, over 3 hours. After the completion of the introduction the reaction was cooled to 35° C. To the cooled reaction medium were added 10 g of acetic acid and then 40 ml of water. After stirring a few minutes, the water phase was removed and the organic phase was neutralized by washing it with 25 g of 20% aqueous potassium carbonate.
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[CH2:10][CH:11]=O.[CH:13](=O)[CH3:14].C(O)(=[O:18])C.O>C(OCCCC)(=O)C>[CH3:1][CH:2]1[CH:7]=[CH:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH:3]1[C:10](=[O:18])[CH:11]=[CH:13][CH3:14]

Inputs

Step One
Name
1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-ethanone
Quantity
30 g
Type
reactant
Smiles
CC1C(C(CC=C1)(C)C)CC=O
Name
Quantity
12 g
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)=O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared above and a quantity
ADDITION
Type
ADDITION
Details
were introduced under the surface of the liquid, over 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After the completion of the introduction the reaction was cooled to 35° C
CUSTOM
Type
CUSTOM
Details
To the cooled reaction medium
STIRRING
Type
STIRRING
Details
After stirring a few minutes
CUSTOM
Type
CUSTOM
Details
the water phase was removed
WASH
Type
WASH
Details
by washing it with 25 g of 20% aqueous potassium carbonate

Outcomes

Product
Name
Type
Smiles
CC1C(C(CC=C1)(C)C)C(C=CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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